L 012 (sodium salt)
Overview
Description
L 012 (sodium salt), also known as sodium 8-amino-5-chloro-4-hydroxy-7-phenylpyrido[3,4-d]pyridazin-1-olate, is a luminol-based chemiluminescent probe. It is widely used in scientific research to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. This compound is particularly useful for identifying NADPH oxidase-derived superoxide (O2•−) and for screening NADPH oxidase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L 012 (sodium salt) involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-amino-5-chloro-7-phenyl-2,3-dihydro-pyrido[3,4-d]pyridazine-1,4-dione.
Reaction Conditions: The compound is synthesized through a series of reactions involving chlorination, amination, and cyclization.
Industrial Production Methods
Industrial production of L 012 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98%.
Chemical Reactions Analysis
Types of Reactions
L 012 (sodium salt) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase are commonly used reagents.
Reduction: The presence of oxygen is essential for the reduction process.
Major Products Formed
The major products formed from these reactions include superoxide (O2•−) and L 012 quinone (q-Lum) .
Scientific Research Applications
L 012 (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
L 012 (sodium salt) exerts its effects through the following mechanism:
Comparison with Similar Compounds
L 012 (sodium salt) is compared with other similar compounds such as luminol, lucigenin, and MCLA:
Lucigenin: L 012 (sodium salt) is more sensitive and produces a stronger signal compared to lucigenin.
MCLA: L 012 (sodium salt) has a higher chemiluminescence yield and sensitivity than MCLA.
Similar Compounds
- Luminol
- Lucigenin
- MCLA
Properties
IUPAC Name |
sodium;8-amino-5-chloro-1-oxo-7-phenyl-2H-pyrido[3,4-d]pyridazin-4-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEUYSJHQQCEFP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=NNC3=O)[O-])C(=N2)Cl)N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN4NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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